N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound characterized by its multiple dimethylsulfamoyl groups and biphenyl structure
Preparation Methods
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylsulfamoyl groups can form hydrogen bonds with biological molecules, affecting their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or altering protein conformation .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and biphenyl derivatives. Compared to these, 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to its multiple dimethylsulfamoyl groups, which enhance its ability to form hydrogen bonds and interact with biological targets. Similar compounds include:
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C32H34N4O6S2 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C32H34N4O6S2/c1-21-19-25(11-17-29(21)33-31(37)23-7-13-27(14-8-23)43(39,40)35(3)4)26-12-18-30(22(2)20-26)34-32(38)24-9-15-28(16-10-24)44(41,42)36(5)6/h7-20H,1-6H3,(H,33,37)(H,34,38) |
InChI Key |
FIZAQQBLQBZIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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